molecular formula C12H17NO3 B13262022 2-Methyl-2-((2-phenoxyethyl)amino)propanoic acid

2-Methyl-2-((2-phenoxyethyl)amino)propanoic acid

Cat. No.: B13262022
M. Wt: 223.27 g/mol
InChI Key: FFYOJNIWSHGCDM-UHFFFAOYSA-N
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Description

2-Methyl-2-((2-phenoxyethyl)amino)propanoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of propanoic acid and contains a phenoxyethyl group attached to an amino propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-((2-phenoxyethyl)amino)propanoic acid typically involves the reaction of 2-phenoxyethylamine with a suitable precursor of 2-methylpropanoic acid. One common method involves the use of isobutylene and chlorine in the presence of acetonitrile to form an intermediate, which is then hydrolyzed to produce the desired compound . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-((2-phenoxyethyl)amino)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

2-Methyl-2-((2-phenoxyethyl)amino)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-((2-phenoxyethyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanoic acid: A simpler analog without the phenoxyethyl group.

    2-Phenoxypropanoic acid: Contains a phenoxy group but lacks the amino functionality.

    2-Amino-2-methylpropanoic acid: Similar backbone but without the phenoxyethyl group.

Uniqueness

2-Methyl-2-((2-phenoxyethyl)amino)propanoic acid is unique due to the presence of both the phenoxyethyl and amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables the compound to participate in a wider range of chemical reactions compared to its simpler analogs.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-methyl-2-(2-phenoxyethylamino)propanoic acid

InChI

InChI=1S/C12H17NO3/c1-12(2,11(14)15)13-8-9-16-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3,(H,14,15)

InChI Key

FFYOJNIWSHGCDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NCCOC1=CC=CC=C1

Origin of Product

United States

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